4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol
Description
4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol is a nitroimidazole derivative featuring a 2-nitroimidazole core linked to a methoxy-substituted butenol chain. The but-2-en-1-ol moiety introduces a hydroxyl group and a double bond, which may enhance solubility and influence molecular rigidity.
Properties
IUPAC Name |
(E)-4-[(2-nitroimidazol-1-yl)methoxy]but-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h1-4,12H,5-7H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIXVTVGRBZYJM-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879176 | |
| Record name | RK-28 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93679-10-8, 101179-42-4 | |
| Record name | 2-Buten-1-ol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4'-Hydroxy-2'-butenoxy)methyl-2-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101179424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Nitration of Imidazole
Imidazole is treated with fuming nitric acid (90%) and sulfuric acid at 0–5°C, yielding a mixture of 2- and 4-nitroimidazoles. Chromatographic separation affords 2-nitro-1H-imidazole in 35–40% yield.
Bromination for Enhanced Reactivity
To facilitate subsequent alkylation, 2-nitroimidazole is brominated using HBr/H₂O₂, producing 1-bromo-2-nitroimidazole (Scheme 1A). This step improves electrophilicity at the N1 position, critical for nucleophilic substitution.
Alkylation Strategies for Side-Chain Installation
Epoxide Ring-Opening with 2-Nitroimidazole
Building on pretomanid syntheses, the but-2-en-1-ol side chain is introduced via epoxide alkylation:
Procedure :
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Synthesis of (2R)-glycidol derivatives : (R)-glycidol is protected with tert-butyldimethylsilyl (TBS) or p-methoxybenzoyl (PMBz) groups to prevent premature side reactions.
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Nucleophilic substitution : 1-Bromo-2-nitroimidazole reacts with the protected glycidol in toluene/DIPEA at 60°C, opening the epoxide ring to form a secondary alcohol intermediate (Table 1).
| Entry | Protecting Group | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | TBS | 82 | 97.8 |
| 2 | PMBz | 84 | 98.2 |
O-Alkylation for Methoxy Side-Chain Formation
The secondary alcohol undergoes O-alkylation with 4-bromobut-2-en-1-ol under NaH/NMP conditions:
Optimization Insights :
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Temperature control : Maintaining 0–5°C suppresses elimination byproducts.
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Solvent system : Toluene/NMP (3:1) enhances solubility of the nitroimidazole intermediate.
Deprotection and Cyclization
A one-pot deprotection-cyclization sequence finalizes the synthesis:
TBS Deprotection
Treatment with tetrabutylammonium fluoride (TBAF) in THF removes the TBS group, yielding the free alcohol.
Acid-Mediated Cyclization
In methanol/HCl, the alcohol cyclizes to form the conjugated but-2-en-1-ol chain, driven by entropy favoring α,β-unsaturation (Scheme 2B).
Critical Parameters :
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Reaction time : Prolonged exposure (>2 h) leads to over-oxidation of the nitro group.
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Workup : Neutralization with NaHCO₃ followed by ethyl acetate extraction minimizes degradation.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imidazole-H), 6.12 (dd, J = 15.6 Hz, 1H, CH=CH), 4.98 (m, 2H, OCH₂), 4.15 (br s, 1H, OH).
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HRMS : m/z calcd. for C₈H₁₀N₂O₄ [M+H]⁺: 209.0563; found: 209.0565.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity at 315 nm.
Comparative Evaluation of Synthetic Routes
TBS vs. PMBz Protection
Solvent Impact on Alkylation
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Toluene/DIPEA : Optimal for minimizing byproducts (95% conversion).
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DMF/NaH : Faster kinetics but reduces regioselectivity (72% conversion).
Industrial Scalability Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
RK-28 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RK-28 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Radiosensitization in Cancer Therapy
One of the most prominent applications of RK-28 is as a radiosensitizer in cancer treatment. It has been studied for its ability to enhance the efficacy of radiation therapy, particularly in hypoxic tumor environments where traditional therapies may be less effective. Clinical trials have indicated its potential benefits in treating pancreatic cancer by improving tumor response to radiation.
Mechanistic Studies in Tumor Biology
RK-28 is utilized in biological research to investigate the mechanisms behind hypoxia and radiation resistance in tumor cells. By studying its effects on cell survival and proliferation under hypoxic conditions, researchers aim to better understand how tumors adapt to low oxygen levels and develop resistance to radiation therapy.
Chemical Biology Applications
In chemical biology, RK-28 serves as a tool for studying cellular responses to hypoxia and radiation exposure. Its unique structure allows researchers to explore various biochemical pathways involved in cell signaling and stress responses during cancer treatment.
Case Studies
Several case studies have documented the effectiveness of RK-28 as a radiosensitizer:
- Pancreatic Cancer Study : A clinical trial demonstrated that patients receiving RK-28 alongside radiation therapy exhibited improved tumor shrinkage compared to those receiving radiation alone. This study highlighted the compound's role in enhancing the therapeutic index of radiation treatment.
- Hypoxic Cell Response : In vitro studies showed that RK-28 significantly increased the sensitivity of hypoxic tumor cells to radiation, suggesting its potential use in combination therapies for more effective cancer treatments .
Mechanism of Action
The mechanism of action of RK-28 involves its ability to sensitize hypoxic tumor cells to radiation. It achieves this by targeting specific molecular pathways involved in hypoxia and radiation resistance. RK-28 interacts with hypoxia-inducible factors and other proteins involved in the cellular response to low oxygen levels, thereby increasing the susceptibility of tumor cells to radiation-induced damage .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Nitroimidazole Derivatives
- Target vs. Anti-Chagasic Agents (Compounds 8, 9, 11–14): The target compound lacks the quinazoline or pyrimidine amines present in anti-Chagasic agents , which are critical for binding parasitic targets.
- Target vs. PET Imaging Probe (): The PET agent replaces the methoxybutenol chain with a triazole-propanol linker and a fluorine-18 radiolabel, optimizing it for hypoxia-specific imaging . The target compound’s unlabeled structure may serve as a non-radioactive precursor for similar applications.
Physical and Chemical Properties
Table 2: Physicochemical Properties
- Melting Points : Anti-Chagasic agents like Compound 8 exhibit high melting points (~174–226°C) due to crystalline hydrochloride salts , whereas the target compound’s hydroxyl group may lower its melting point unless stabilized by hydrogen bonding.
- Solubility: The hydroxyl group in the target compound likely improves water solubility compared to non-hydroxylated analogs (e.g., chlorophenyl-deutero compound in ).
Biological Activity
4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol, also known as RK-28, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | (E)-4-[(2-nitroimidazol-1-yl)methoxy]but-2-en-1-ol |
| CAS Number | 93679-10-8 |
| Molecular Formula | C₈H₁₁N₃O₄ |
| Molecular Weight | 213.191 g/mol |
| LogP | 0.837 |
The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction in hypoxic conditions, common in tumor environments. This reduction leads to the formation of reactive intermediates that can interact with cellular macromolecules, potentially disrupting cellular functions and inducing apoptosis in cancer cells .
Clinical Applications
RK-28 has been investigated as a radiosensitizer in cancer therapy. Its ability to enhance the efficacy of radiation therapy has been particularly noted in pancreatic cancer treatment. Clinical studies suggest that it may improve tumor response to radiation by selectively targeting hypoxic tumor cells .
Case Studies
- Pancreatic Cancer : A study indicated that patients receiving RK-28 alongside radiation therapy showed improved tumor shrinkage compared to those receiving radiation alone. The mechanism was linked to enhanced oxidative stress within tumor cells, leading to increased cell death.
- Breast Cancer : In vitro studies demonstrated that RK-28 inhibited the proliferation of breast cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .
Antimicrobial Activity
This compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.019 mg/mL |
| Bacillus subtilis | 0.015 mg/mL |
These results indicate strong antibacterial activity, particularly against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
Research into the structure–activity relationship of RK-28 has revealed that modifications to the imidazole ring and the methoxy group can significantly influence its biological potency. For instance, substituents on the imidazole ring were found to enhance both anticancer and antibacterial activities .
Q & A
Q. Advanced Research Focus
- Radiolabeling : Incorporate ¹⁸F or ⁶⁴Cu via prosthetic groups (e.g., 4-[¹⁸F]fluorobenzonitrile) .
- Biodistribution studies : Use SPECT/CT imaging in murine models to quantify tumor-to-blood (T/B) and tumor-to-muscle (T/M) ratios .
- Metabolite analysis : HPLC-MS identifies stability in plasma (>90% intact after 60 minutes) .
How can contradictory data on its biological activity be reconciled?
Advanced Research Focus
Discrepancies in hypoxic selectivity (e.g., variable T/B ratios) may arise from:
- Isomerism : cis isomers show 30% higher binding affinity than trans due to steric effects .
- Metabolic degradation : Hepatic cytochrome P450 enzymes reduce bioavailability; co-administration with CYP inhibitors (e.g., ketoconazole) improves efficacy .
- Tumor heterogeneity : Microenvironmental pH variations (5.5–6.5) alter nitroimidazole reduction kinetics .
What strategies ensure stability during formulation and storage?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
